

Comprehensive Physicochemical Profiling of FGLM-NH₂ (Substance P 8-11)

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Compound of Interest

Compound Name: *Phenylalanyl-glycyl-leucyl-methioninamide*

CAS No.: 51165-03-8

Cat. No.: B13752845

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Executive Summary

FGLM (Phenylalanine-Glycine-Leucine-Methionine) is a tetrapeptide most commonly utilized in its C-terminal amidated form, FGLM-NH₂.^{[1][2]} It represents the C-terminal sequence (residues 8–11) of Substance P, a potent neuropeptide involved in nociception and inflammation.

While the full-length Substance P (11 residues) requires its N-terminus for full potency, the C-terminal FGLM-NH₂ fragment retains significant affinity for the NK1 receptor and has emerged as a therapeutic candidate in corneal wound healing and neurotrophic keratopathy.

For the drug development professional, the critical analytical challenges with FGLM lie not in its sequence complexity, but in its hydrophobicity and the oxidative instability of the Methionine (Met) residue. This guide details the molecular weight (MW) calculations, isoelectric point (pI) nuances, and handling protocols required to maintain scientific integrity.

Molecular Weight Analysis

Accurate molecular weight determination is the primary quality control (QC) metric. Because FGLM contains Methionine, distinguishing between the native peptide and its sulfoxide impurity (+16 Da) is critical.

Theoretical Calculation

The mass must be calculated based on the specific C-terminal modification. The Free Acid form (FGLM-OH) is rarely used biologically but often appears as a hydrolysis impurity. The Amide form (FGLM-NH₂) is the bioactive standard.

Residue Masses (Monoisotopic):

- Phe (F): 147.0684 Da
- Gly (G): 57.0215 Da
- Leu (L): 113.0841 Da
- Met (M): 131.0405 Da

Formula:

- FGLM-OH:
- FGLM-NH₂:

Table 1: Mass Spectrometry Reference Data

Species	Chemical Formula	Monoisotopic Mass (Da)	Average Mass (Da)	[M+H] ⁺ (m/z)
FGLM-NH ₂ (Target)	C ₂₂ H ₃₅ N ₅ O ₄ S	465.2410	465.61	466.25
FGLM-OH (Acid Impurity)	C ₂₂ H ₃₄ N ₄ O ₅ S	466.2250	466.59	467.23
FGLM-NH ₂ (Met-Sulfoxide)	C ₂₂ H ₃₅ N ₅ O ₅ S	481.2359	481.61	482.24

Analyst Note: In ESI-MS, the presence of a peak at m/z 482.2 is a definitive indicator of Methionine oxidation. This should be strictly limited (<1-2%) in pharmaceutical-grade preparations.

Isoelectric Point (pI) and Charge State

Understanding the pI of FGLM-NH₂ is counter-intuitive because the C-terminal amidation removes the primary acidic group.

The "Missing" Acid

In a standard peptide (Free Acid), the pI is the pH at which the molecule has a net zero charge. This usually occurs between the pKa of the C-terminal carboxyl (~3.1) and the N-terminal amine (~8.0).

However, FGLM-NH₂ acts as a weak base.

- C-terminus: Blocked (Amide, non-ionizable).
- Side Chains: F, G, L, M are neutral.
- N-terminus: Primary Amine (pKa ≈ 9.2).

pI Determination

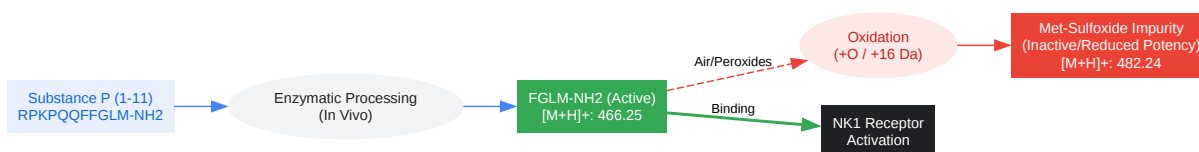
Because there are no acidic groups to counterbalance the N-terminal amine, the peptide carries a +1 charge at physiological pH (7.4). It only reaches a net zero charge when the N-terminus is deprotonated.

- Theoretical pI (FGLM-NH₂): ~9.2 (Essentially the pKa of the N-terminus).
- Theoretical pI (FGLM-OH): ~5.8 (Average of N-term and C-term pKa).

Implication for Purification: Do not attempt cation exchange chromatography at neutral pH expecting elution; the peptide will bind strongly. For HPLC, use a standard acidic mobile phase (0.1% TFA, pH ~2) to ensure the N-terminus is fully protonated for consistent retention.

Structural & Functional Logic

The following diagram illustrates the structural derivation of FGLM-NH₂ and the critical oxidation pathway that compromises its bioactivity.



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Figure 1: Derivation of FGLM-NH₂ from Substance P and the critical Methionine oxidation degradation pathway.

Experimental Protocols

Protocol A: Solubility & Handling

Context: FGLM is hydrophobic (Phe, Leu, Met). It does not dissolve instantly in water. Self-Validating Step: Visual clarity check before filtration.

- Initial Solubilization: Dissolve the lyophilized powder in a minimal volume of DMSO or 30% Acetonitrile/Water. Do not attempt to dissolve directly in PBS, as hydrophobic aggregation may occur.
- Dilution: Slowly add the concentrate to your working buffer (e.g., PBS) while vortexing.

- Oxidation Prevention:
 - Always degas buffers.
 - For long-term storage, overlay the solution with Argon or Nitrogen gas.
 - Why? To prevent the Met

Met-Sulfoxide transition shown in Figure 1.

Protocol B: LC-MS Identification & Purity Check

Context: This protocol separates the active peptide from the +16 Da oxidized impurity.

- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 3 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 60% B over 15 minutes.
 - Note: FGLM is hydrophobic and will elute later than hydrophilic contaminants.
- Detection: ESI-MS in Positive Mode.
 - Pass Criteria: Main peak at 466.25 m/z.
 - Fail Criteria: Significant peak at 482.24 m/z (>5% area).

Protocol C: pI Validation (Capillary Zone Electrophoresis)

Context: Traditional IEF is difficult for basic, short peptides. CZE is preferred.

- Buffer: Phosphate buffer, pH 2.5.
- Mechanism: At pH 2.5, FGLM-NH₂ is fully protonated (+1). It will migrate towards the cathode.

- Calculation: Electrophoretic mobility () is measured relative to a neutral marker (e.g., mesityl oxide).
- Validation: If the peptide does not migrate as a cation, hydrolysis to the free acid (FGLM-OH, pI ~5.8) may have occurred.

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